molecular formula C8H5BrF2O B1382045 1-(5-Bromo-2,3-difluorophenyl)ethanone CAS No. 1600511-63-4

1-(5-Bromo-2,3-difluorophenyl)ethanone

Cat. No.: B1382045
CAS No.: 1600511-63-4
M. Wt: 235.02 g/mol
InChI Key: VOBVHTSZADQBLD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,3-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrF2O It is a derivative of ethanone, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2,3-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2,3-difluoroacetophenone. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2,3-difluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Bromo-2,3-difluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,3-difluorophenyl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-2,3-difluorophenyl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring.

Biological Activity

1-(5-Bromo-2,3-difluorophenyl)ethanone, with the CAS number 1600511-63-4, is a synthetic organic compound notable for its potential biological activities. This article reviews the compound's biological mechanisms, potential therapeutic applications, and highlights relevant research findings.

The molecular formula of this compound is C8H6BrF2O. It features a phenyl ring substituted with bromine and two fluorine atoms, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of halogen substituents enhances lipophilicity, facilitating membrane penetration. This interaction can lead to modulation of enzyme activities and influence signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines. For instance, certain halogenated phenyl derivatives have been reported to induce apoptosis in non-small cell lung cancer (A549) cells through mitochondrial pathways .
  • Antioxidant Properties : Some studies have suggested that phenolic compounds can exhibit antioxidant activity, potentially mitigating oxidative stress in cells .
  • Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes linked to diseases such as Alzheimer's .

Anticancer Studies

A study demonstrated that derivatives with similar structural characteristics to this compound showed significant cytotoxic effects on A549 lung cancer cells. The IC50 values for these compounds were notably lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating stronger potency .

CompoundIC50 (µM)Mechanism
6l0.46Induces apoptosis via mitochondrial pathways
5-FU4.98Standard chemotherapy agent

Enzyme Inhibition Studies

Research on related compounds has indicated potential as inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease pathology. The ability to inhibit BACE1 could position these compounds as candidates for neuroprotective therapies .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntioxidantPotential to reduce oxidative stress
Enzyme InhibitionInhibits BACE1 associated with Alzheimer's

Properties

IUPAC Name

1-(5-bromo-2,3-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBVHTSZADQBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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